molecular formula C27H37N7O6 B1585029 [2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate CAS No. 90549-86-3

[2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate

Cat. No. B1585029
CAS RN: 90549-86-3
M. Wt: 555.6 g/mol
InChI Key: LSVKKWFHGHVOBV-BDTNDASRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate is a useful research compound. Its molecular formula is C27H37N7O6 and its molecular weight is 555.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

90549-86-3

Product Name

[2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate

Molecular Formula

C27H37N7O6

Molecular Weight

555.6 g/mol

IUPAC Name

[2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C27H37N7O6/c1-31-16-23(36)40-26(39)22(15-17-6-3-2-4-7-17)34-25(38)21(8-5-13-32-27(29)30)33-24(37)20(28)14-18-9-11-19(35)12-10-18/h2-4,6-7,9-12,20-22,31,35H,5,8,13-16,28H2,1H3,(H,33,37)(H,34,38)(H4,29,30,32)/t20-,21+,22-/m0/s1

InChI Key

LSVKKWFHGHVOBV-BDTNDASRSA-N

Isomeric SMILES

CNCC(=O)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

SMILES

CNCC(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Canonical SMILES

CNCC(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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